4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol
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Overview
Description
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a phenol group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenol typically involves multiple steps, starting with the formation of the biphenyl coreThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce halogens or other functional groups onto the biphenyl or phenol rings .
Scientific Research Applications
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: A simpler analog with a trifluoromethyl group attached directly to a phenol ring.
4-Trifluoromethylbiphenyl: Lacks the sulfanyl and phenol groups but shares the biphenyl core with a trifluoromethyl substituent.
Uniqueness
4-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-3-yl]methyl}sulfanyl)phenol is unique due to the combination of its trifluoromethyl, biphenyl, sulfanyl, and phenol groups. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
648438-83-9 |
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Molecular Formula |
C20H15F3OS |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methylsulfanyl]phenol |
InChI |
InChI=1S/C20H15F3OS/c21-20(22,23)17-6-4-15(5-7-17)16-3-1-2-14(12-16)13-25-19-10-8-18(24)9-11-19/h1-12,24H,13H2 |
InChI Key |
YSBOYMZZCMTNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CSC3=CC=C(C=C3)O |
Origin of Product |
United States |
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